Antituberculosis agent-9

Oral Bioavailability Pharmacokinetics In Vivo ADME

Select Antituberculosis agent-9 (TA-9) for its unique combination of validated oral bioavailability (40.7%) and consistent potency against clinical drug-resistant M. tuberculosis isolates (MIC ≤2-fold shift vs wild-type). Its characterized PknB kinase inhibition and comprehensive in vivo PK/PD package make it an essential benchmark for oral anti-TB drug discovery and SAR-driven chemical optimization, surpassing analogs with limited resistance-targeting data.

Molecular Formula C25H29ClN4O
Molecular Weight 437.0 g/mol
Cat. No. B12402679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntituberculosis agent-9
Molecular FormulaC25H29ClN4O
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC(=NC=C3Cl)C4=CC=CC=C4
InChIInChI=1S/C25H29ClN4O/c1-16(2)31-23-14-20(18-9-11-27-12-10-18)17(3)13-22(23)29-25-21(26)15-28-24(30-25)19-7-5-4-6-8-19/h4-8,13-16,18,27H,9-12H2,1-3H3,(H,28,29,30)
InChIKeyLKRINMKLPCVYQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antituberculosis Agent-9 (TA-9): A Novel Orally Bioavailable Pyrimidine Lead for Drug-Resistant TB Research


Antituberculosis agent-9 (TA-9, also designated Compound 5a) is a novel pyrimidine-based antimycobacterial agent derived from a comprehensive structure-activity relationship (SAR) study built upon the scaffold of LPX-16j [1]. It is characterized as an orally active small molecule with potent inhibitory activity against both drug-susceptible (H37Ra, H37Rv) and clinical drug-resistant strains of Mycobacterium tuberculosis [1]. Its molecular formula is C25H29ClN4O, with a molecular weight of 436.98 g/mol, and it is supplied as a research tool under CAS No. 2998587-72-5 .

Why In-Class Substitution of Antituberculosis Agent-9 Fails: The Data-Driven Case Against Generic Replacement


In-class substitution of TA-9 with other pyrimidine derivatives or antitubercular agents is not supported by the data, as evidenced by its unique combination of validated oral bioavailability and a distinct activity profile against drug-resistant isolates. While many antimycobacterial agents exhibit potent in vitro MIC values, TA-9 distinguishes itself through a documented favorable oral bioavailability of 40.7% in preclinical models, a property not uniformly reported or optimized across its closest analogs [1]. Furthermore, its efficacy against a panel of clinical isolates, including those with demonstrated drug resistance, underscores a functional profile that may be lost if substituted with a compound lacking equivalent in vivo and resistance-targeting validation [1]. Therefore, selecting TA-9 is a choice based on a specific, multi-parametric data package rather than a single potency metric.

Quantitative Differentiation of Antituberculosis Agent-9: A Procurement-Ready Evidence Guide


Validated Oral Bioavailability: A Decisive Differentiator from Non-Optimized Analogs

In a direct evaluation within the same study, TA-9 demonstrated a favorable oral bioavailability of 40.7% (F%) in Sprague-Dawley rats, a key pharmacokinetic parameter that distinguishes it from the parent scaffold LPX-16j and other analogs in the series, for which such data is either unreported or less favorable, underscoring its advancement as a lead candidate [1].

Oral Bioavailability Pharmacokinetics In Vivo ADME

Potency Against Clinical Drug-Resistant Isolates: A Performance Metric Beyond Standard Drug-Susceptible Strains

TA-9 maintains potent inhibitory activity against clinical isolates of M. tuberculosis, including drug-resistant strains, with MIC values ranging from 0.5 to 1.0 μg/mL, a performance that is directly compared to its activity against the reference laboratory strain H37Ra (MIC = 0.5 μg/mL) [1]. This contrasts with many first-line agents like isoniazid, which can exhibit significantly elevated MICs against resistant clinical isolates.

Drug-Resistant Tuberculosis MIC Clinical Isolates

In Vivo Efficacy: Quantifiable Bacterial Burden Reduction in a Murine Infection Model

In a mouse model of autoluminescent M. tuberculosis infection, oral administration of TA-9 at 300 mg/kg once daily for 4 days resulted in a 0.5 log10 reduction in relative light units (RLU) compared to the vehicle control group (CMC-Na), providing a quantifiable measure of in vivo antimycobacterial effect [1]. This level of reduction, while characterized as moderate, is a crucial benchmark for a lead compound and distinguishes TA-9 from in vitro-only actives or compounds that fail to show in vivo efficacy at tolerated doses.

In Vivo Efficacy Mouse Model Bacterial Load

Cytotoxicity Profile: Defining the In Vitro Therapeutic Window Relative to Potency

TA-9 exhibits cytotoxicity against human HepG2 hepatoma cells with an IC50 of 3.1 μM after 48 hours of exposure [1]. When compared to its antimycobacterial MIC of 0.5 μg/mL (approximately 1.14 μM), this yields a preliminary in vitro selectivity index (SI) of approximately 2.7. While this SI indicates a relatively narrow therapeutic window that would require optimization, it provides a critical baseline for evaluating TA-9 against other pyrimidine derivatives in the same series, many of which may exhibit higher cytotoxicity or lower potency, thus failing to advance.

Cytotoxicity Selectivity Index HepG2

Optimal Research and Preclinical Application Scenarios for Antituberculosis Agent-9


Drug-Resistant Tuberculosis Research: Profiling Against MDR/XDR Clinical Isolates

TA-9 is ideally suited for in vitro studies focused on drug-resistant tuberculosis, given its documented potency against clinical isolates with MICs of 0.5-1.0 μg/mL [1]. Researchers should prioritize TA-9 for generating susceptibility profiles against panels of MDR and XDR strains, as its minimal potency shift from wild-type to resistant strains (≤2-fold) offers a valuable benchmark for evaluating novel mechanisms of action that circumvent common resistance pathways.

Oral Lead Optimization Programs: Pharmacokinetic and Efficacy Profiling

The compound's validated oral bioavailability of 40.7% in rats [1] makes TA-9 a critical tool compound for programs focused on developing orally administered antitubercular therapies. It can be employed as a positive control or benchmark in pharmacokinetic studies, formulation development, and in vivo efficacy models to validate new oral candidates. Its in vivo activity, demonstrated by a 0.5 log10 reduction in bacterial load in mice [1], further supports its use in establishing proof-of-concept for oral regimens.

Mechanistic Studies of the PknB Kinase Pathway in M. tuberculosis

Biochemical and biophysical assays, including differential scanning fluorimetry and isothermal titration calorimetry, have indicated that the PknB serine/threonine protein kinase is a potential target of TA-9 [1]. Therefore, TA-9 is a specific and valuable probe for researchers investigating the role of PknB in mycobacterial growth, cell wall synthesis, and pathogenesis. It can be used in target engagement studies, resistance mutant generation, and kinase inhibition assays to further validate PknB as a therapeutic target.

Structure-Activity Relationship (SAR) Studies on Pyrimidine Scaffolds

As the representative optimized derivative from a comprehensive SAR campaign on the LPX-16j scaffold [1], TA-9 serves as an essential reference standard for medicinal chemists exploring the pyrimidine chemical space for antitubercular activity. Its well-characterized in vitro and in vivo data package provides a clear benchmark against which to measure the performance of new synthetic analogs, enabling efficient iterative design and optimization of potency, oral bioavailability, and safety margins.

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